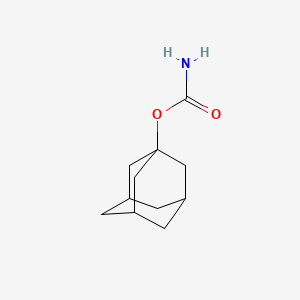

1-Adamantyl carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-adamantyl carbamate |

InChI |

InChI=1S/C11H17NO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) |

InChI Key |

FJANNOJSTOGZHK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of 1-Adamantyl Carbamate (B1207046) through Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.org The reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate can then be trapped by a nucleophile, such as an alcohol, to form a carbamate. wikipedia.org The rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

Zinc-Catalyzed One-Pot Procedures

A significant advancement in the Curtius rearrangement for synthesizing carbamates is the development of one-pot procedures that avoid the isolation of the potentially unstable acyl azide intermediate. orgsyn.org A notable example is a mild and efficient zinc-catalyzed one-pot synthesis. orgsyn.org In this method, a mixture of an aliphatic carboxylic acid, such as adamantane-1-carboxylic acid, sodium azide, and di-tert-butyl dicarbonate (B1257347) generates the corresponding acyl azide. orgsyn.orgnih.gov This acyl azide then undergoes spontaneous rearrangement to the isocyanate at a controlled temperature of 40 °C. orgsyn.orgnih.gov

The key to this procedure is the use of a zinc catalyst, specifically zinc(II) triflate (Zn(OTf)₂), in conjunction with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). orgsyn.orgnih.gov The zinc catalyst facilitates the reaction of the in situ generated tert-butoxide with the isocyanate intermediate to form the desired carbamate derivative. orgsyn.org This catalytic system allows the reaction to proceed efficiently under mild conditions. orgsyn.org

Table 1: Reagents and Conditions for Zinc-Catalyzed One-Pot Synthesis of N-tert-Butyl Adamantan-1-yl-carbamate orgsyn.org

| Reagent/Condition | Role/Parameter |

| Adamantane-1-carboxylic acid | Starting material |

| Sodium azide (NaN₃) | Azide source for acyl azide formation |

| Di-tert-butyl dicarbonate | Activates the carboxylic acid |

| Zinc(II) triflate (Zn(OTf)₂) | Catalyst |

| Tetra-n-butylammonium bromide | Phase-transfer catalyst |

| Temperature | ~40 °C |

| Reaction Time | 48-240 hours |

This one-pot method offers several advantages, including the use of readily available commercial reagents and simplified purification processes due to the easy removal of by-products. orgsyn.org

Utilization of Acyl Azide Intermediates

While one-pot procedures are often preferred for safety and convenience, the stepwise synthesis involving the formation and subsequent rearrangement of an acyl azide remains a fundamental approach. raco.cat The acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride or an activated ester, by reaction with an azide salt like sodium azide. raco.catorganic-chemistry.org

Once formed, the acyl azide can be thermally decomposed to generate the isocyanate. wikipedia.org In the context of 1-adamantyl carbamate synthesis, adamantane-1-carboxylic acid is first converted to its acyl azide. nih.gov This intermediate then undergoes the Curtius rearrangement to form 1-adamantyl isocyanate. Trapping this isocyanate with an appropriate alcohol yields the corresponding this compound. nih.gov For instance, reacting the isocyanate with 2-(trimethylsilyl)ethanol (B50070) provides the Teoc-protected carbamate. nih.gov

Carbamate Formation via Adamantyl Isocyanate Intermediates

1-Adamantyl isocyanate is a key intermediate in the synthesis of this compound and other related derivatives. chemicalbook.com Its high reactivity towards nucleophiles makes it a versatile building block.

Reaction with Nucleophilic Species

1-Adamantyl isocyanate readily reacts with a variety of nucleophiles. chemicalbook.com The most direct route to this compound involves the reaction of 1-adamantyl isocyanate with an alcohol. nih.gov The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This addition reaction forms the carbamate linkage. The stability and steric bulk of the adamantyl group can influence the reaction kinetics.

In Situ Generation Strategies

Given the potential hazards associated with handling isocyanates, which can be toxic, strategies for their in situ generation are highly valuable. gaylordchemical.com These methods produce the isocyanate in the reaction mixture, where it is immediately consumed by a nucleophile, thus avoiding its isolation and purification. gaylordchemical.com

One such strategy involves the dehydration of a carbamic acid intermediate. organic-chemistry.org This can be achieved by reacting an amine with carbon dioxide in the presence of a base and a dehydrating agent. gaylordchemical.com While this method is more commonly applied to the synthesis of aryl isocyanates, the principles can be adapted for aliphatic amines. Another approach is the thermal or catalytic cracking of a pre-formed carbamate to generate the isocyanate and an alcohol, which can be a reversible process. researchgate.net

Green Chemistry Approaches to Carbamate Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for carbamate synthesis. These approaches aim to reduce the use of hazardous reagents and minimize waste generation.

For isocyanate production, a key step in many carbamate syntheses, non-phosgene routes are a major focus of green chemistry. nih.gov One such "green" pathway is the urea (B33335) process, where urea, an alcohol, and an amine are used to produce the corresponding carbamate, which is then decomposed to the isocyanate. nih.gov This method is considered environmentally friendly as its byproducts, alcohol and ammonia, can be recycled back into the synthesis of the starting materials. nih.gov

Another green approach involves the direct conversion of carbon dioxide, a renewable C1 source, into carbamates. organic-chemistry.org For example, the reaction of amines with CO₂ in the presence of a catalyst and a dehydrating agent can produce isocyanates in situ, which are then trapped by alcohols to form carbamates. organic-chemistry.org The use of non-metallic, regenerable reagents like Si(OMe)₄ and DBU as a CO₂ capture agent and catalyst exemplifies this approach. organic-chemistry.org These methods avoid the use of toxic phosgene (B1210022) and can often be performed under mild conditions. gaylordchemical.com

Carbon Dioxide (CO2) Utilization in Carbamate Formation

The use of carbon dioxide as a C1 building block is a key focus of green chemistry, offering a non-toxic and renewable alternative to hazardous reagents like phosgene. psu.edu The direct synthesis of carbamates from amines, CO2, and alcohols presents an atom-economical and environmentally benign approach. psu.edunih.gov This transformation can be facilitated by various catalytic systems.

One approach involves the use of a superbase-derived protic ionic liquid, such as [DBUH][OAc], to catalyze the direct synthesis of carbamates from an amine, CO2, and a silicate (B1173343) ester. While this method has been demonstrated for a range of aliphatic and aromatic amines, its application to the synthesis of this compound from 1-adamantylamine, CO2, and an appropriate alcohol under these conditions is a promising yet underexplored area. The reaction mechanism is believed to involve the activation of the amine by the basic anion of the ionic liquid, followed by nucleophilic attack on CO2 to form a carbamate anion, which is then esterified. nih.gov

Continuous-flow processes have also been developed for carbamate synthesis from CO2, amines, and alkyl halides, often employing an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov These methods offer advantages in terms of reaction time and safety. The general mechanism involves the formation of a carbamate anion from the amine and CO2, which is stabilized by the organic base and subsequently reacts with an alkyl halide. nih.gov The adaptation of such a system for the synthesis of this compound would likely involve the reaction of 1-adamantylamine with CO2 and a suitable alkylating agent.

Application of Activated Mixed Carbonates

Activated mixed carbonates serve as effective reagents for the synthesis of carbamates, particularly for sterically hindered systems. While the direct use of "activated mixed carbonates" for this compound synthesis is not extensively documented in the provided results, the related use of alkyl aryl carbonates offers a viable pathway.

Palladium-Catalyzed Synthetic Routes to Adamantyl Aryl Carbamates

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-aryl carbamates under relatively mild conditions. organic-chemistry.orgnih.gov These methods are particularly valuable for constructing sterically hindered carbamates, including those containing the adamantyl moiety.

An efficient route to N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgnih.gov This one-pot process proceeds through the in-situ formation of an aryl isocyanate intermediate. The use of aryl triflates is particularly advantageous as it expands the substrate scope to include more sterically hindered and reactive nucleophiles. organic-chemistry.org For the synthesis of adamantyl aryl carbamates, 1-adamantanol (B105290) would serve as the nucleophilic alcohol, trapping the generated aryl isocyanate. The reaction tolerates a variety of functional groups on the aryl halide or triflate. organic-chemistry.orgnih.gov

The general catalytic cycle is believed to involve the oxidative addition of the aryl halide/triflate to a Pd(0) complex, followed by cyanate coordination and migratory insertion to form an aryl isocyanate, which is then trapped by the alcohol. google.com

Table 1: Palladium-Catalyzed Synthesis of N-Aryl Carbamates from Aryl Halides/Triflates and Alcohols

| Aryl Halide/Triflate | Alcohol | Catalyst System | Product | Reference |

| Aryl Chloride | Various primary and secondary alcohols | Pd(OAc)2 / Ligand | N-Aryl Carbamate | organic-chemistry.org, nih.gov |

| Aryl Triflate | Sterically hindered alcohols (e.g., t-butanol) | Pd2(dba)3 / Ligand | N-Aryl Carbamate | organic-chemistry.org, nih.gov |

This table represents a generalized summary of the methodology. Specific conditions and yields vary depending on the substrates and ligands used.

The in-situ generation and trapping of aryl isocyanates is a cornerstone of the palladium-catalyzed synthesis of N-aryl carbamates. organic-chemistry.orgnih.gov This approach circumvents the need to handle potentially toxic and unstable isocyanate intermediates directly. In the context of synthesizing adamantyl aryl carbamates, the palladium-catalyzed reaction of an aryl halide or triflate with sodium cyanate generates the aryl isocyanate, which is immediately intercepted by 1-adamantanol present in the reaction mixture. organic-chemistry.orgnih.gov This method provides a direct and efficient pathway to a diverse range of adamantyl-containing aryl carbamates. organic-chemistry.org

Formation of Sterically Hindered Carbamates

The synthesis of sterically hindered carbamates, such as those derived from the bulky adamantane (B196018) core, often requires specialized synthetic strategies to overcome the steric hindrance at the reaction center.

A highly effective method for the preparation of hindered O-tert-alkyl N-arylcarbamates involves the reaction of an arylamine with an alkyl aryl carbonate in the presence of a strong base. nih.gov This approach avoids the use of sensitive reagents like isocyanates and provides a direct, one-step conversion. nih.gov

The synthesis of tert-butyl (p-tolyl)carbamate, a sterically hindered carbamate analogous to an adamantyl derivative, has been successfully demonstrated using this methodology. The reaction proceeds by treating the arylamine with a strong base, such as t-butyllithium, to form the corresponding lithium arylamide. This intermediate then reacts with the alkyl aryl carbonate to yield the desired carbamate product. nih.gov This method has been shown to be effective for a range of electron-rich and electron-poor primary and secondary arylamines. nih.gov

Notably, the synthesis of an adamantyl-containing carbamate has been reported via the transesterification of methyl carbamate with adamantyl alcohol, although this method requires a lanthanum catalyst and azeotropic reflux to remove methanol (B129727) over a prolonged reaction time. nih.gov

Table 2: Synthesis of Hindered N-Arylcarbamates using Alkyl Phenyl Carbonates

| Arylamine | Alkyl Phenyl Carbonate | Base | Product | Yield (%) | Reference |

| Aniline | Di-tert-butyl dicarbonate | Not specified | tert-Butyl phenylcarbamate | - | nih.gov |

| p-Toluidine | Phenyl tert-butyl carbonate | t-BuLi | tert-Butyl (p-tolyl)carbamate | 85 | nih.gov |

This table provides examples of hindered carbamate synthesis using a related methodology. The synthesis of this compound derivatives would follow a similar principle.

Role of Strong Bases in Carbamylation

The carbamylation of 1-adamantylamine typically involves the reaction of the amine with a suitable carbonylating agent. Strong bases play a crucial role in this transformation by enhancing the nucleophilicity of the amine or by activating the carbonylating agent, thereby facilitating the formation of the carbamate linkage. The choice of the strong base, solvent, and reaction conditions can significantly influence the reaction's yield and purity of the final product.

One of the most common methods for the synthesis of N-protected carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). While this reaction can sometimes proceed without a strong base, the addition of a base is often necessary to achieve high yields, especially with sterically hindered amines like 1-adamantylamine. The base deprotonates the amine, increasing its nucleophilicity and promoting the attack on the electrophilic carbonyl carbon of Boc₂O.

Another approach involves the use of carbon dioxide as a C1 source in the presence of a strong base. In this method, the strong base facilitates the reaction between the amine and CO₂, leading to the in-situ formation of a carbamate salt, which is then alkylated to yield the final carbamate product.

The effectiveness of different strong bases in promoting the carbamylation of 1-adamantylamine can be compared. Key parameters for this comparison include reaction time, temperature, and the yield of this compound.

Table 1: Effect of Strong Base on the Synthesis of this compound

| Entry | Strong Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to rt | 12 | Moderate |

| 2 | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 to rt | 8 | High |

| 3 | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | rt | 6 | High |

| 4 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | rt | 24 | Moderate |

| 5 | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 50 | 16 | Good |

Note: The yields are qualitative descriptions based on general reactivity patterns and may vary depending on the specific reaction conditions and carbonylating agent used.

Detailed research findings indicate that stronger bases like sodium hydride and potassium tert-butoxide can lead to higher yields and shorter reaction times. For instance, the deprotonation of 1-adamantylamine with NaH in an aprotic polar solvent like DMF creates a highly nucleophilic adamantylamide anion, which readily reacts with a variety of electrophilic carbonyl sources. Similarly, potassium tert-butoxide, a strong, non-nucleophilic base, is effective in promoting these reactions. While organolithium reagents like n-butyllithium are also potent bases, their high reactivity can sometimes lead to side reactions, resulting in moderate yields. Amidine bases such as DBU and inorganic bases like cesium carbonate are also viable options, although they may require longer reaction times or elevated temperatures to achieve comparable results.

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Curtius Rearrangement in Adamantane (B196018) Systems

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. nih.gov In adamantane systems, this reaction typically begins with an adamantane carboxylic acid derivative. For instance, adamantane-1-carboxylic acid can be converted to its corresponding acyl chloride, which then reacts with an azide (B81097) salt, such as sodium azide, to form adamantane-1-carbonyl azide. mdpi.comresearchgate.net

The core of the rearrangement is the thermal or photochemical decomposition of the acyl azide. wikipedia.orgbyjus.com This process involves the loss of nitrogen gas (N₂) and the migration of the adamantyl group to the nitrogen atom, resulting in the formation of 1-adamantyl isocyanate. researchgate.netwikipedia.org While an acyl nitrene intermediate was once postulated, modern research, supported by thermodynamic calculations, indicates that the thermal rearrangement proceeds through a concerted mechanism where the loss of N₂ and the alkyl migration occur simultaneously. nih.govwikipedia.org This concerted pathway explains the complete retention of configuration observed at the migrating group. nih.govwikipedia.org

The resulting 1-adamantyl isocyanate is a stable but reactive intermediate. nih.gov It can be readily trapped by various nucleophiles. wikipedia.orgbyjus.com Reaction with an alcohol, for example, leads to the formation of the corresponding carbamate (B1207046), such as 1-adamantyl carbamate. wikipedia.org This method provides a reliable route to these compounds, leveraging the predictable nature of the Curtius rearrangement. researchgate.netorganic-chemistry.org

Decarboxylation and Skeletal Rearrangements of Adamantane Carbamates

Adamantane carbamates, particularly cyclic carbamates derived from 1,2-amino alcohols on the adamantane framework, undergo remarkable skeletal rearrangements when subjected to strong acids. researchgate.netrsc.orgnih.gov These transformations involve the loss of carbon dioxide and a contraction of the adamantane cage.

Trifluoromethanesulfonic acid (triflic acid, TfOH) is a highly effective Brønsted acid for promoting the decarboxylation of adamantane carbamates. researchgate.netunizg.hr Studies have shown that triflic acid catalyzes the decarboxylation of cyclic adamantane carbamates, initiating a cascade of reactions. nih.govcuni.czresearchgate.net The process involves the protonation of the carbamate, which facilitates the elimination of carbon dioxide. unizg.hrcuni.cz In some cases, where substrates are sensitive to Brønsted acids, an oxophilic Lewis acid like aluminum triflate (Al(OTf)₃) can be used to promote the decarboxylation. unizg.hr This acid-promoted decarboxylation is the critical first step that leads to subsequent skeletal rearrangements. rsc.orgnih.govrsc.org

Following the triflic acid-promoted decarboxylation of a cyclic adamantane carbamate, a reactive intermediate is formed. rsc.orgnih.gov This intermediate then undergoes a nucleophilic 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement, which is characteristic of carbocation chemistry. nih.govrsc.orgrsc.orguni-giessen.de In this cascade, an alkyl group from the adamantane skeleton migrates, leading to the formation of a thermodynamically more stable structure under the reaction conditions. uni-giessen.de

This rearrangement proceeds through the formation of a ring-contracted iminium salt as a key intermediate. researchgate.netrsc.orgnih.govrsc.org The stability of this iminium intermediate relative to the initial carbocation formed after decarboxylation drives the reaction forward. rsc.orgrsc.org DFT calculations have shown a significant energy difference (ΔG = 16.5 kcal mol⁻¹) favoring the formation of the rearranged iminium cation. rsc.orgrsc.org This iminium salt can then be isolated or trapped in situ by a reducing agent or other nucleophiles. rsc.orgnih.govrsc.org

The ultimate outcome of the triflic acid-promoted decarboxylation and rearrangement cascade is the contraction of the tricyclo[3.3.1.1³⁷]decane (adamantane) skeleton to a tricyclo[3.3.1.0³⁷]nonane (noradamantane) skeleton. researchgate.netrsc.orgrsc.org This reaction provides a powerful synthetic route to noradamantane derivatives, which are valuable building blocks in medicinal chemistry and materials science. rsc.orgnih.govrsc.org

The in situ formed noradamantane iminium salt can be reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield noradamantane methylene (B1212753) amines. rsc.orgnih.govrsc.org This one-pot, two-step protocol starting from adamantane carbamates represents an efficient method for accessing these cage-contracted compounds. researchgate.netrsc.orgnih.gov The scope of this transformation has been explored with various substituted adamantane carbamates, demonstrating its utility. researchgate.net

| Starting Material (Adamantane Carbamate Derivative) | Reaction Conditions | Product (Noradamantane Derivative) | Yield | Reference |

|---|---|---|---|---|

| N-Unsubstituted cyclic carbamate | 1) TfOH, 1,2,4-trichlorobenzene, 120 °C, 4h; 2) LiAlH₄ | Noradamantane methylene amine | 70% | researchgate.netrsc.org |

| N-Methyl cyclic carbamate | 1) TfOH, 1,2,4-trichlorobenzene, 140 °C, 16h; 2) LiAlH₄ | N-Methyl-noradamantane methylene amine | 65% | researchgate.net |

| N-(2,2'-dichlorobenzyl) cyclic carbamate | 1) TfOH, 1,2,4-trichlorobenzene, 140 °C, 16h; 2) LiAlH₄ | N-(2,2'-dichlorobenzyl)-noradamantane methylene amine | 58% | researchgate.net |

| 5-Phenyl substituted N-unsubstituted cyclic carbamate | 1) TfOH, 1,2,4-trichlorobenzene, 120 °C, 4h; 2) LiAlH₄ | Phenyl substituted noradamantane methylene amine | 72% | researchgate.net |

Catalytic Mechanisms in Carbamate Synthesis

In a rhodium-catalyzed system, for example using [Rh(μ-Cl)(COD)]₂, the reaction can proceed from an amine, an alcohol, and CO. unizar.es A proposed catalytic cycle involves several key steps:

Amine Coordination and Deprotonation: The amine (e.g., 1-adamantylamine) coordinates to the Rh(I) center. The presence of an oxidant and a hydroxo ligand facilitates the deprotonation of the coordinated amine to form a Rh(III)-amido complex. unizar.es

Migratory Insertion: A carbonyl ligand undergoes migratory insertion into the metal-nitrogen bond, forming a carbamoyl (B1232498) intermediate. unizar.es

Reductive Elimination: The carbamoyl group and a coordinated alkoxo group (from the alcohol) undergo reductive elimination. This step forms the final carbamate product and regenerates the active Rh(I) catalyst, allowing the cycle to continue. unizar.es

These catalytic routes provide an efficient and direct method for synthesizing carbamates, including this compound, from readily available starting materials. unizar.esgoogle.com

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis. In the context of carbamates, organocatalysts can facilitate a variety of transformations. While direct organocatalytic synthesis of this compound is not extensively documented, related transformations highlight potential strategies.

Key classes of organocatalysts, such as N-heterocyclic carbenes (NHCs) and Brønsted acids, are instrumental in carbamate chemistry. The first stable crystalline NHC reported was N,N'-di(1-adamantyl)imidazol-2-ylidene, underscoring the compatibility of the bulky adamantyl group within organocatalytic frameworks. uq.edu.au Such catalysts are known to promote acyl transfers and have been successfully used in the transesterification of esters. uq.edu.au

A significant example of an organocatalytic transformation involving carbamates is the Povarov reaction, a three-component condensation to form tetrahydroquinolines. Chiral Brønsted acids derived from BINOL-phosphoric acid can catalyze the highly enantioselective reaction between anilines, aldehydes, and N-vinyl carbamates. This demonstrates how organocatalysis can be employed to construct complex heterocyclic structures from carbamate precursors.

Furthermore, organocatalysts featuring an adamantyl moiety have been developed for various asymmetric reactions. For instance, adamantyl-containing cinchona alkaloids serve as effective phase-transfer catalysts for the enantioselective ring-opening of aziridines. While not a direct reaction of this compound, this illustrates the strategic use of the adamantyl group to impart specific steric and electronic properties to a catalyst, thereby controlling the stereochemical outcome of a reaction. The development of bifunctional organocatalysts has also enabled the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, showcasing a method that avoids hazardous reagents like phosgene (B1210022). nih.gov

Intramolecular Cyclization Mechanisms

Intramolecular reactions of adamantyl carbamate derivatives are pivotal for synthesizing novel heterocyclic and cage-like structures. These mechanisms often involve the formation of cyclic intermediates that undergo subsequent rearrangements.

Cyclic or "annulated" carbamates are key precursors for sophisticated molecular rearrangements. These intermediates are typically synthesized from readily available adamantane starting materials. For instance, a cyclic carbamate can be prepared in two steps from adamantan-1-ol. researchgate.netrsc.org These adamantane-based cyclic carbamates are stable compounds that serve as the launching point for ring-contraction reactions. rsc.orgscribd.com

The conversion of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates represents another relevant cyclization strategy. mdpi.com This process is initiated by the reaction of an olefin with N-bromosuccinimide (NBS), leading to a transient bromonium ion. mdpi.com The nearby carbamate tether then acts as an intramolecular nucleophile, with its carbonyl oxygen attacking to open the bromonium ion in an SN2 fashion. This results in the formation of a cyclic intermediate, which upon hydrolysis, yields the final cyclic carbonate product. mdpi.com

A significant ring-closing cascade reaction has been observed with adamantane-based cyclic carbamates, leading to valuable noradamantane derivatives. researchgate.netnih.govrsc.org This transformation is typically promoted by a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid), and involves a Wagner-Meerwein type of rearrangement. researchgate.netuni-giessen.dewikipedia.org

The proposed mechanism for this cascade reaction proceeds through several key steps: rsc.org

Decarboxylation: The process begins with the triflic acid-promoted decarboxylation of the cyclic carbamate. rsc.orgrsc.org This step is often the rate-limiting part of the sequence. rsc.org

Intermediate Formation: Decarboxylation generates a key carbocationic intermediate. rsc.org

1,2-Alkyl Shift: This intermediate undergoes a nucleophilic 1,2-alkyl shift, which constitutes the ring-contraction of the adamantane framework. rsc.orgnih.gov This rearrangement is a hallmark of the Wagner-Meerwein reaction, driven by the formation of a more stable carbocation. uni-giessen.dewikipedia.org

Iminium Salt Generation: The alkyl shift results in the formation of a thermodynamically stable, ring-contracted noradamantane iminium salt. researchgate.netrsc.orgrsc.org

Trapping/Reduction: The resulting iminium salt is a versatile intermediate that can be trapped by various nucleophiles or reduced in a subsequent step to yield noradamantane methylene amines. researchgate.netrsc.org For example, the iminium intermediate can be trapped with trimethylsilyl (B98337) cyanide (TMSCN) to afford α-amino acid derivatives. researchgate.net

This reaction has been demonstrated with a variety of substituted adamantane carbamates, highlighting its utility in generating structurally diverse noradamantane scaffolds. researchgate.net The reaction conditions, such as solvent, temperature, and concentration, can be optimized to achieve high yields of the desired products. researchgate.netrsc.org

Strategic Applications in Organic Synthesis

1-Adamantyl Carbamate (B1207046) as an Amine and Amino Acid Protecting Group

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. wikipedia.orgorganic-chemistry.org For amines, which are nucleophilic, protection is frequently achieved by converting them into a less reactive carbamate. organic-chemistry.orgchem-station.comyoutube.com The 1-adamantyl carbamate (Adoc) group is an effective protecting group for amines, rendering the nitrogen non-nucleophilic and stable to a variety of reaction conditions. organic-chemistry.orgyoutube.com This protection is vital for achieving chemoselectivity in subsequent synthetic transformations. wikipedia.org

The introduction of the adamantyl group can be accomplished through several methods, including the reaction of an amine with a suitable 1-adamantyl chloroformate or via the Ritter reaction of an alcohol with a nitrile in the presence of a strong acid. researchgate.netacs.org

A key concept in complex synthesis is the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting one another. organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection and modification of specific functional groups within a multifunctional molecule. organic-chemistry.orgnih.gov The 1-adamantyl protecting group demonstrates orthogonality with several other common amine protecting groups, most notably the fluoren-9-ylmethoxycarbonyl (Fmoc) group.

Research has shown that adamantyl-protected amino acids, such as β-1-adamantyl aspartate, are stable to the piperidine (B6355638) solutions used to cleave the Fmoc group. rsc.org This orthogonality is fundamental to its application in solid-phase peptide synthesis (SPPS), where the N-terminal amine is temporarily protected with Fmoc while amino acid side chains are protected with groups like adamantyl. rsc.orgsigmaaldrich.com This allows for the iterative extension of the peptide chain by selectively removing the Fmoc group at each step, while the adamantyl side-chain protection remains intact until final deprotection is desired.

| Protecting Group | Cleavage/Removal Conditions | Stable To |

| 1-Adamantyl (Adoc/Ada) | Strong acids (e.g., TFA, MSA) rsc.org | Piperidine, Hydrogenolysis wikipedia.orgrsc.org |

| Fmoc | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.com | Acid (TFA), Hydrogenolysis masterorganicchemistry.comsigmaaldrich.com |

| Boc | Strong acids (e.g., TFA) wikipedia.org | Base (Piperidine), Hydrogenolysis organic-chemistry.orgmasterorganicchemistry.com |

| Cbz (Z) | Hydrogenolysis (H₂, Pd/C) wikipedia.orgmasterorganicchemistry.com | Mild Acid, Mild Base masterorganicchemistry.com |

The removal (deprotection) of the 1-adamantyl group is typically achieved under strong acidic conditions. rsc.org Trifluoroacetic acid (TFA) is commonly used, often in a "cleavage cocktail" containing scavengers like triisopropylsilane (B1312306) (TIS) and water to trap the reactive adamantyl cation that is released, preventing side reactions with sensitive amino acid residues such as tryptophan or cysteine. masterorganicchemistry.commerckmillipore.com

The cleavage conditions for adamantyl-based protecting groups can be tuned for selectivity. For instance, while the β-1-adamantyl (1-Ada) ester group is labile to TFA, the isomeric β-2-adamantyl (2-Ada) ester is stable under the same conditions. rsc.org The 2-Ada group requires a stronger acid, such as methanesulphonic acid (MSA), for its removal. rsc.org This difference allows for selective deprotection strategies when both types of protecting groups are present in a molecule. The standard cleavage procedure in peptide synthesis involves treating the peptidyl-resin with a TFA-based cocktail for 1-4 hours to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups like this compound. peptide.comthermofisher.com

Role in Peptide Synthesis Methodologies

In peptide synthesis, particularly SPPS, protecting the side chains of trifunctional amino acids is critical to prevent unwanted side reactions during chain assembly. sigmaaldrich.comgoogle.com Adamantyl groups have proven especially effective for the side-chain protection of aspartic acid. The use of β-1-adamantyl aspartate is reported to effectively suppress the formation of aspartimide, a common and problematic side reaction that can occur under both the acidic and basic conditions encountered during Fmoc-based SPPS. rsc.org This suppression of side reactions leads to a higher purity of the final peptide product. The compatibility of the adamantyl group with both Fmoc and Boc strategies highlights its versatility in modern peptide synthesis. rsc.org

Application as Linkers in Solid-Phase Synthesis

In solid-phase synthesis, a linker is a bifunctional molecule that connects the growing molecular chain to an insoluble polymer support. thermofisher.comnih.gov While the adamantane (B196018) structure provides rigidity that is desirable in molecular scaffolds, nih.govmdpi.com there is limited evidence of this compound itself being used as a standard linker. Instead, its primary role is in the protection of amino acids or other building blocks that are then attached to well-established linkers, such as Wang or Rink Amide resins. merckmillipore.com The properties of the linker determine the conditions required for the final cleavage of the synthesized molecule from the solid support. thermofisher.com The development of novel linkers is an active area of research, with a focus on creating linkers that facilitate the synthesis of challenging structures like sterically hindered amides. nih.gov

Precursors for Stereoselective Transformations

The adamantyl group also plays a role in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The synthesis of chiral 1,2-disubstituted adamantane derivatives is an area of interest, underscoring the utility of the adamantane scaffold in creating chiral molecules. nih.gov

A notable application involves using an adamantyl group to facilitate a stereoselective transformation. In one example, an N-adamantyl amide was formed via a Ritter reaction between a chiral precursor and 1-adamantanol (B105290). acs.org This intermediate was then subjected to further transformations, with the bulky adamantyl group influencing the stereochemical outcome of subsequent reactions. This strategy demonstrates how the adamantyl moiety can be employed not just as a passive protecting group, but as an active participant in directing the stereoselectivity of a reaction sequence. acs.org

Generation of Combinatorial Libraries

The strategic use of this compound in the generation of combinatorial libraries primarily revolves around its role as a stable and versatile precursor to 1-adamantyl isocyanate. This isocyanate is a key building block for creating large and diverse libraries of compounds, particularly substituted ureas, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The bulky and lipophilic nature of the adamantyl group can confer favorable pharmacokinetic properties to drug candidates, making it an attractive scaffold for library synthesis. researchgate.netnih.gov

The general strategy involves the in situ or prior conversion of this compound to 1-adamantyl isocyanate, which is then reacted with a diverse set of amines to generate a library of 1-adamantyl-3-substituted ureas. This approach allows for the rapid and efficient synthesis of a multitude of structurally related compounds, which can then be screened for biological activity.

Research Findings:

Several studies have demonstrated the utility of this approach in generating libraries of adamantyl-containing ureas for various therapeutic targets. For instance, a library of 1-adamantyl-3-heteroaryl ureas was synthesized to identify novel anti-tuberculosis agents. In this work, 1-adamantyl isocyanate was reacted with a variety of heteroarylamines to produce a series of ureas with promising activity against Mycobacterium tuberculosis. nih.gov The synthesis was often carried out using microwave irradiation to accelerate the reaction and improve yields. nih.gov

Another research effort focused on the development of soluble epoxide hydrolase (sEH) inhibitors, a target for inflammatory and hypertensive diseases. Libraries of 1-adamantyl-3-substituted ureas were synthesized and screened for their inhibitory activity against sEH. nih.govresearchgate.netresearchgate.netescholarship.org These studies highlighted how systematic variations of the substituent on the urea (B33335) nitrogen, made possible through combinatorial synthesis, allowed for the exploration of structure-activity relationships and the identification of potent and selective inhibitors.

The synthesis of these libraries often employs parallel synthesis techniques, where reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of a large number of compounds. The choice of amines for the library is guided by the desire to introduce chemical diversity, which can include various aromatic, heteroaromatic, and aliphatic moieties.

The following table provides examples of substituted adamantyl ureas that have been synthesized as part of combinatorial libraries, showcasing the diversity of structures that can be generated using 1-adamantyl isocyanate, a reactive intermediate readily accessible from this compound.

Table 1: Examples of Substituted Adamantyl Ureas in Combinatorial Libraries

| Compound Name | Reactant with 1-Adamantyl Isocyanate | Therapeutic Target/Application |

| 1-(1-Adamantyl)-3-(benzenesulfonamide)urea | Sulfonamide antibiotics | Anti-tuberculosis |

| 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea | 3,4-Difluoroaniline | Soluble Epoxide Hydrolase (sEH) Inhibition |

| 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea | 2-Chloro-4-fluoroaniline | Soluble Epoxide Hydrolase (sEH) Inhibition |

| 1-(Adamantan-1-ylmethyl)-3-(6-chloro-2-fluorophenyl)urea | 6-Chloro-2-fluoroaniline | Soluble Epoxide Hydrolase (sEH) Inhibition |

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | (4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methanamine | Soluble Epoxide Hydrolase (sEH) Inhibition |

| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | (4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methanamine | Soluble Epoxide Hydrolase (sEH) Inhibition |

The generation of such libraries underscores the importance of this compound as a strategic starting material in modern drug discovery, enabling the exploration of vast chemical space around the privileged adamantane scaffold.

Derivatization Strategies and Functional Group Interconversions

Synthesis of Substituted 1-Adamantyl Carbamate (B1207046) Derivatives

The synthesis of substituted 1-adamantyl carbamate derivatives often involves the reaction of 1-adamantyl isocyanate with a wide range of nucleophiles. This isocyanate can be generated in situ, for example, through the thermolysis of carbamothioates. This approach has been successfully employed to create a series of new asymmetric ureas and urethanes by reacting the in situ generated adamantan-1-yl isocyanate with various nitrogen-containing nucleophiles and alcohols. nih.gov

Another strategy involves the construction of the adamantane (B196018) framework itself, leading to 1,2-disubstituted adamantane derivatives. nih.gov While this method is more complex, it offers access to unique substitution patterns that are not readily achievable through the functionalization of a pre-existing adamantane core. The adamantane skeleton is a desirable building block when properties like steric bulk, lipophilicity, and rigidity are required. nih.gov

Introducing hydrophobic substituents such as cyclopentyl, cyclohexyl, and phenyl groups into adamantane imidazolines has also been accomplished, leading to compounds with a range of biological activities. rsc.org These examples highlight the diverse synthetic routes available for creating a library of substituted this compound derivatives with tailored properties.

Table 1: Examples of Synthesized Substituted this compound Derivatives

| Derivative | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Asymmetric Ureas and Urethanes | In situ generation of 1-adamantyl isocyanate | Carbamothioates, Nitrogen-containing nucleophiles, Alcohols | nih.gov |

| 1,2-Disubstituted Adamantanes | Construction of the adamantane framework | - | nih.gov |

| Adamantane Imidazolines with Hydrophobic Substituents | Introduction of hydrophobic groups | Cyclopentyl, Cyclohexyl, and Phenyl groups | rsc.org |

Conversion to Urea (B33335) and Thiourea (B124793) Analogues

This compound can be readily converted into its corresponding urea and thiourea analogues, which are important structural motifs in many biologically active compounds. nih.gov A common method for synthesizing ureas involves the reaction of an amine with an isocyanate. nih.gov In the context of this compound, this can be achieved by first generating 1-adamantyl isocyanate, which then reacts with an appropriate amine to yield the desired urea derivative.

A direct conversion of carbamates to ureas can also be accomplished using aluminum amide complexes. organic-chemistry.org This method is particularly useful for synthesizing bi-, tri-, and tetra-substituted ureas from carbamate-protected amines, avoiding the need for isocyanate intermediates. organic-chemistry.org The reaction of carbamates with amines in the presence of stoichiometric quantities of trimethylaluminum (B3029685) provides the corresponding ureas in good yields. organic-chemistry.org

The synthesis of thioureas can be achieved through various methods, including the reaction of an amine with a thiocyanate (B1210189) or isothiocyanate. While direct conversion from a carbamate is less common, the isocyanate intermediate derived from this compound can potentially be trapped with a sulfur nucleophile to form a thiocarbamate, a close relative of thioureas. The synthesis of adamantyl urea derivatives has been particularly noted for its potential in the treatment of Mycobacterium tuberculosis infections. nih.gov

Table 2: Methods for Conversion of this compound to Urea and Thiourea Analogues

| Target Analogue | Conversion Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Urea | Reaction with amines via isocyanate intermediate | 1-Adamantyl isocyanate, Primary or secondary amines | nih.gov |

| Urea | Direct conversion using aluminum amides | Aluminum amide complexes, Trimethylaluminum | organic-chemistry.org |

| Thiourea | Reaction of isothiocyanate with an amine | 1-Adamantyl isothiocyanate (hypothetical intermediate), Amines | nih.gov |

Regioselective Functionalization via Directed Metalation Groups

Directed metalation groups (DMGs) are powerful tools for the regioselective functionalization of aromatic and heteroaromatic systems. The carbamate group, particularly the O-carbamate, is recognized as one of the strongest DMGs in directed ortho-metalation (DoM) chemistry. nih.govacs.org This strategy involves the deprotonation of the position ortho to the carbamate group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. acs.org

While this compound itself is not aromatic, the principles of directed metalation can be applied to aromatic systems containing a this compound moiety. For instance, an aryl O-carbamate bearing a 1-adamantyl group could potentially direct functionalization to the ortho position of the aromatic ring. The steric bulk of the adamantyl group could influence the regioselectivity of the metalation.

Furthermore, remote metalation strategies have been developed for sterically hindered aryl O-carbamates, allowing for regioselective functionalization at the para position. nih.gov This is achieved by using bulky protecting groups at the ortho positions, which directs the metalating agent to the less sterically hindered para position. nih.gov These advanced metalation techniques offer precise control over the introduction of substituents onto aromatic scaffolds containing a carbamate group.

Transformation of Carbamates to Amines and Other Nitrogen-Containing Compounds

The carbamate group is often employed as a protecting group for amines in organic synthesis due to its stability and the relative ease of its removal. The conversion of this compound to 1-aminoadamantane is a crucial deprotection step in many synthetic sequences. A common method for this transformation is the use of trimethylsilyl (B98337) iodide (TMSI), which effectively cleaves the carbamate to yield the corresponding amine. nih.gov

Beyond simple deprotection, carbamates can be transformed into other nitrogen-containing functionalities. For instance, a one-pot method mediated by 2,4,6-trichloro-1,3,5-triazine (TCT) allows for the conversion of carboxylic acids into various nitrogen-containing compounds, including carbamates and amides, via an isocyanate intermediate generated through a Curtius rearrangement. nih.gov This highlights the versatility of the carbamate precursor in accessing a range of nitrogenous compounds.

Additionally, a step-economical approach has been reported for the conversion of secondary amines, protected as carbamates, directly into tertiary amines through a process termed "extrusive alkylation". nih.gov This method involves the formal extrusion of carbon dioxide from the carbamate with concomitant formation of a new C-N bond, offering a more efficient route to tertiary amines compared to traditional protection/deprotection sequences. nih.gov

Analytical Derivatization for Spectroscopic Characterization

For analytical purposes, particularly in chromatography, derivatization is often employed to enhance the detectability and improve the chromatographic properties of analytes. While this compound itself may not always require derivatization, the amine precursor, 1-aminoadamantane, is frequently derivatized for analysis.

Various reagents are used for the derivatization of amines, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. nih.gov These reagents react with the primary amino group of 1-aminoadamantane to form highly fluorescent or UV-active derivatives, which can be readily detected by HPLC with fluorescence or UV detectors. researchgate.netresearchgate.net For instance, pre-column derivatization with OPA and 1-thio-β-D-glucose has been used for the liquid chromatographic determination of 1-adamantanamine in human plasma. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique where derivatization is often necessary for non-volatile or polar compounds like amines. nih.gov Derivatization with reagents like 9-xanthydrol has been used for the determination of carbamate pesticides, demonstrating the utility of this approach for enhancing the volatility and thermal stability of carbamates for GC analysis. nih.gov These derivatization methods are crucial for the sensitive and selective quantification of adamantane-containing compounds in various matrices.

Table 3: Common Derivatizing Agents for Amines and Carbamates

| Derivatizing Agent | Target Analyte | Analytical Technique | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines (e.g., 1-Aminoadamantane) | HPLC-Fluorescence | Formation of fluorescent derivative | nih.govresearchgate.net |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC-Fluorescence/UV | Formation of fluorescent/UV-active derivative | nih.govresearchgate.net |

| Dansyl Chloride | Primary and Secondary Amines | HPLC-Fluorescence | Formation of fluorescent derivative | nih.gov |

| 9-Xanthydrol | Carbamates | GC-MS | Enhance volatility and thermal stability | nih.gov |

Advanced Structural Analysis and Computational Investigations

X-ray Crystallographic Studies of Adamantyl Carbamates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various adamantane-containing compounds, including esters, thioureas, and triazoles, reveal key conformational and packing features that are largely dictated by the bulky, rigid adamantane (B196018) cage.

The conformation of a molecule in its crystal lattice is a balance between intramolecular forces (steric and electronic effects) and intermolecular packing forces. In adamantane derivatives, the sterically demanding cage significantly influences the molecular geometry.

For instance, X-ray diffraction studies on a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates revealed that the introduction of the bulky adamantane moiety forces the molecules to adopt a synclinal conformation, a specific type of spatial arrangement between the adamantane and benzoate groups. Th nih.govis contrasts with related phenacyl benzoates (where the adamantane is replaced by a phenyl ring), which can adopt various conformations, highlighting the adamantane group's role in restricting conformational freedom.

| Compound Class | Key Substituent | Observed Conformation | Reference |

| 2-(Adamantan-1-yl)-2-oxoethyl benzoates | Benzoate derivatives | Synclinal | |

| nih.gov | Adamantane-hydrazine-carbothioamides | tert-butyl | Extended |

| mdpi.com | Adamantane-hydrazine-carbothioamides | Cyclohexyl | Folded |

| mdpi.com |

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In adamantyl carbamate (B1207046) derivatives, hydrogen bonds are expected to be primary drivers of the supramolecular architecture, complemented by weaker, yet significant, contacts.

Hydrogen Bonding: The carbamate group (-NH-C=O)-O-) itself is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group). In related structures like 1-(adamantane-1-carbonyl)-3-substituted thioureas, strong N–H···O and N–H···S hydrogen bonds are observed, which direct the formation of molecular dimers and chains. In mdpi.comrsc.org adamantane-triazole derivatives, non-classical C–H···N hydrogen bonds have been identified as primary contributors to crystal stabilization. Th nih.govresearchgate.netese interactions link adamantane C-H groups to nitrogen atoms on adjacent molecules, forming robust head-to-tail dimer arrangements.

* researchgate.netHalogen Bonding: When halogen atoms are present, as in 2-(adamantan-1-yl)-5-(4-halophenyl)-1,3,4-oxadiazoles, interactions such as C–H···F play a significant role in connecting molecular dimers into larger slab-like structures.

* researchgate.netnih.govC-H···π Interactions: In derivatives containing aromatic rings, C-H···π interactions, where a C-H bond from the adamantane cage points towards the face of a phenyl ring, are also observed. These, along with offset π–π stacking interactions, contribute to the formation of layered crystal structures.

T researchgate.netnih.govhe bulky adamantane cage, with its abundance of C-H bonds, frequently participates in a vast network of weaker C–H···X (where X = O, S, Cl, etc.) and H···H contacts, which collectively provide significant stabilization to the crystal packing.

< nih.govrsc.orgdiv class="table-container">

| Interaction Type | Example Compound Class | Description | Reference |

| N–H···O/S | Adamantane-carbothioamides | Classical hydrogen bonds forming primary structural motifs like dimers. | |

| mdpi.comrsc.org | C–H···N | Adamantane-triazoles | Non-classical hydrogen bonds linking adamantyl C-H to triazole nitrogen. |

| nih.govresearchgate.net | C–H···F | Adamantane-oxadiazoles | Weak hydrogen bonds connecting dimers into extended sheets. |

| researchgate.netnih.gov | C-H···π | Adamantane-oxadiazoles | Interactions between adamantyl C-H and aromatic rings, forming layers. |

| researchgate.netnih.gov |

Hirshfeld Surface Analysis and Quantitative Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystal to define a unique surface, which can be color-coded to highlight different types of close contacts.

The Hirshfeld surface is often mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii sum) and represent the most significant interactions, such as strong hydrogen bonds.

I mdpi.comn studies of various adamantane derivatives, this technique has been used to confirm the importance of specific interactions. For example, in an adamantane-triazole derivative, prominent red spots on the surface correspond precisely to the locations of C–H···N hydrogen bonds, visually confirming their role in stabilizing the crystal structure. Th nih.govresearchgate.netis analysis allows for a breakdown of the surface into percentage contributions from different types of atomic contacts. Unsurprisingly, due to the hydrogen-rich surface of the adamantane cage, H···H contacts typically account for the largest percentage of the total surface area, often exceeding 50%.

A nih.gov detailed analysis of 1-(adamantane-1-carbonyl)-3-substituted thioureas showed the relative contributions of the main intermolecular contacts, establishing the prevalence of the 1-acyl thiourea (B124793) synthon in the crystal packing.

< rsc.orgrsc.orgdiv class="table-container">

| Compound | H···H Contacts | C···H/H···C Contacts | N···H/H···N Contacts | Cl···H/H···Cl Contacts | Reference |

| 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole | 55.1% | 15.0% | 12.1% | 7.9% | |

| nih.gov |

A two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface and serves as a quantitative summary of all intermolecular contacts in the crystal. It crystalexplorer.net is a histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface.

Different types of interactions have characteristic appearances on the fingerprint plot:

H···H Contacts: These typically appear as a large, diffuse region in the middle of the plot, reflecting the high number of contacts at various distances. In adamantane derivatives, this is the most prominent feature.

nih.govHydrogen Bonds (e.g., C–H···N): Strong, directional interactions like hydrogen bonds appear as distinct, sharp spikes on the plot. Th nih.govmdpi.come position of the spikes indicates the distances of the donor and acceptor atoms involved.

Other Contacts (e.g., C···H, Halogen···H): These appear as "wings" extending from the main plot area.

For an adamantane-triazole compound, the fingerprint plot clearly showed sharp spikes corresponding to N···H/H···N contacts, which is indicative of strong hydrogen bonding. In nih.gov halogenated adamantane derivatives, the presence and absence of certain contacts can be clearly revealed by the 2D-fingerprint plots, providing a clear picture of how substitutions alter the crystal packing. Th mdpi.comis powerful visualization tool provides a unique "fingerprint" for the intermolecular environment of a molecule in a crystal.

# crystalexplorer.net### 6.3. Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Strength Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density distribution of a molecule to define atoms, bonds, and the nature of chemical interactions. It nih.govceitec.eu provides a rigorous quantitative framework for classifying and evaluating the strength of intermolecular interactions, including weak non-covalent contacts.

The analysis focuses on Bond Critical Points (BCPs)—locations in the electron density where the gradient is zero. The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP reveal the nature of the interaction.

Small ρ(r) and ∇²ρ(r) > 0: Characteristic of closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.

Large ρ(r) and ∇²ρ(r) < 0: Characteristic of shared-shell (covalent) interactions.

QTAIM has been applied to adamantane derivatives to quantify the strength of the various intermolecular interactions observed in their crystal structures. Fo researchgate.netr adamantane-linked carbothioamides, QTAIM analysis was used to quantify the strength of N–H···O, C–H···S, and C–H···π interactions, confirming that the N–H···O interaction was the strongest among them.

I mdpi.comn a study of adamantane-thiadiazole derivatives, QTAIM was employed to characterize both intra- and intermolecular interactions. Th researchgate.nete analysis revealed that N–H···N hydrogen bonds were the most significant stabilizing interactions and that even weak H···H bonding played a measurable role in crystal stabilization, demonstrating the closed-shell nature of these contacts. Th researchgate.netis approach provides a deeper, physics-based understanding of the forces that assemble molecules like adamantyl carbamate in the solid state, moving beyond simple geometric descriptions to a quantitative assessment of interaction energies.

< ijnc.irbr>

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. For 1-adamantyl carbamate and its derivatives, DFT studies offer a granular view of the factors governing their chemical behavior.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. While direct DFT studies on the reaction energetics of this compound are not extensively documented in publicly available literature, insights can be drawn from related adamantane derivatives.

For instance, the synthesis of adamantyl carbamates can proceed through a Curtius rearrangement of adamantane-1-carboxylic acid. This reaction involves the formation of an acyl azide (B81097) intermediate, which then rearranges to an isocyanate. DFT calculations can model the energies of these intermediates and the transition state for the rearrangement, providing a quantitative understanding of the reaction kinetics.

Similarly, the decomposition of related compounds like 1-adamantyl chlorothioformate has been studied, revealing pathways that involve the formation of a stable 1-adamantyl cation intermediate. nih.gov The solvolysis of this compound proceeds through two competing pathways: an ionization pathway to a carboxylium ion and a solvolysis-decomposition pathway involving the 1-adamantyl cation paired with a chloride ion. nih.gov DFT calculations can elucidate the relative energies of these intermediates and the transition states leading to their formation, explaining the observed product distributions under different conditions. nih.gov

Table 1: Key Intermediates in Reactions Involving Adamantane Scaffolds

| Reaction Type | Precursor | Key Intermediate(s) | Product Type |

| Curtius Rearrangement | 1-Adamantyl carboxylic acid | Acyl azide, Isocyanate | This compound |

| Solvolysis-Decomposition | 1-Adamantyl chlorothioformate | 1-Adamantyl cation (1-Ad⁺) | 1-Adamantyl derivatives |

This table is generated based on analogous reactions and does not represent direct DFT calculations on this compound.

The carbamate group can exist in syn and anti conformations due to hindered rotation around the C-N bond. rsc.org DFT calculations are well-suited to determine the relative stabilities of these conformers and the energy barriers for their interconversion. For carbamates in general, the anti rotamer is often favored energetically. rsc.org

In the case of this compound, the bulky adamantyl group can influence the conformational preference and rotational dynamics. Computational modeling of related adamantane derivatives has been performed to understand conformational stability. For example, studies on 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides revealed that the nature of the substituent influences whether a folded or extended conformation is more stable, with energy differences calculated to be between 2.1 and 3.3 kcal/mol. nih.gov

The electronic properties of this compound can be characterized by various descriptors derived from DFT calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity and higher stability.

While specific HOMO-LUMO energy values for this compound are not found in the surveyed literature, studies on other adamantane derivatives provide a framework for understanding its electronic structure. For instance, in a study of adamantane-linked 1,2,4-triazole derivatives, DFT calculations were used to determine the HOMO and LUMO energies, revealing how different substituents on the molecule influence its electronic properties and reactivity. nih.gov It is expected that for this compound, the HOMO would be localized on the carbamate moiety, specifically the nitrogen and oxygen lone pairs, while the LUMO would be centered on the carbonyl group.

Other reactivity descriptors that can be calculated using DFT include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and Mulliken or Natural Bond Orbital (NBO) charge analysis, which provides the partial atomic charges. These descriptors are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Table 2: Representative DFT-Calculated Electronic Properties of an Adamantane Derivative

| Adamantane Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole | -6.45 | -0.98 | 5.47 |

Data from a study on a related adamantane derivative, provided for illustrative purposes. nih.gov

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior and conformational landscape of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the transitions between them, providing a more complete picture than static DFT calculations.

A typical MD simulation of this compound would involve placing the molecule in a solvent box (e.g., water) and simulating its movement over nanoseconds to microseconds. The trajectory from the simulation can then be analyzed to understand various dynamic properties. The development of accurate force field parameters for the molecule is a critical prerequisite for meaningful MD simulations. nih.govfrontiersin.org

Analysis of the MD trajectory can include monitoring the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, such analysis would likely show the adamantyl cage as highly rigid, with fluctuations primarily occurring in the carbamate group. The simulation can also be used to calculate the free energy landscape associated with the rotation around the C-N bond of the carbamate, providing a more statistically robust understanding of its conformational preferences in a solvated environment.

Computational Prediction of Binding Interactions (Structural Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Given the prevalence of the adamantane scaffold in medicinal chemistry, numerous docking studies have been performed on adamantyl derivatives, including those with carbamate functionalities, to predict their interactions with various biological targets.

These studies have shown that the bulky, lipophilic adamantyl group often occupies hydrophobic pockets in the active sites of enzymes, contributing significantly to binding affinity. The carbamate group, with its hydrogen bond donor and acceptor capabilities, can form specific interactions with polar residues in the active site.

For example, adamantyl carbamate derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov Docking studies of these inhibitors into the active site of 11β-HSD1 have helped to rationalize their structure-activity relationships and guide the design of more potent compounds. nih.gov Similarly, adamantyl derivatives have been docked into the active sites of cholinesterases, where the adamantane moiety typically interacts with hydrophobic residues, while other parts of the molecule form hydrogen bonds with key catalytic residues. nih.gov

Table 3: Examples of Predicted Binding Interactions for Adamantane Derivatives from Docking Studies

| Target Enzyme | Adamantane Derivative Class | Key Interacting Residues (Example) | Types of Interactions |

| 11β-HSD1 | Adamantyl carbamates | Not specified in abstract | Hydrophobic interactions, Hydrogen bonds |

| Butyrylcholinesterase (BChE) | N-arylidene-1-adamantylcarbohydrazides | Trp82, Phe329, His438 | Hydrophobic interactions, π-π stacking, Hydrogen bonds |

| Fatty Acid Amide Hydrolase (FAAH) | Carbamate inhibitors | Ser241 (covalent modification) | Covalent bonding |

This table summarizes findings from docking studies on various adamantane derivatives, illustrating the general principles of their binding interactions.

Contributions to Materials Science and Engineering

Role in Polymer Chemistry

In the realm of polymer chemistry, 1-Adamantyl carbamate (B1207046) serves as a valuable monomer and modifying agent, significantly influencing the properties of the resulting polymers.

The incorporation of the adamantane (B196018) cage into polymer backbones is a well-established strategy for enhancing their thermal stability. Polymers containing adamantyl groups, such as poly(1-adamantyl methacrylate), exhibit significantly higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-adamantane-containing counterparts. For instance, a copolymer of 1-adamantyl methacrylate (AdMA) and styrene (St) was found to have a glass transition temperature of 170 °C and a decomposition temperature of approximately 340 °C. nih.gov This enhancement is attributed to the rigid and bulky nature of the adamantane group, which restricts segmental motion within the polymer chains, thus requiring more energy to induce thermal degradation. While direct studies on polymers synthesized exclusively from 1-Adamantyl carbamate are not extensively detailed in the provided search results, the principle of adamantane-imparted thermal stability is a recurring theme. The thermal decomposition of poly(N-adamantyl-exo-nadimide), for example, was shown to occur in a single weight-loss step with a high apparent activation energy, indicating its thermal robustness.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature | Reference |

|---|---|---|---|

| Poly(1-adamantyl methacrylate-co-styrene) | 170 °C | ~340 °C | nih.gov |

While specific research detailing the direct application of this compound in thermosetting resins is not prevalent in the provided search results, the inherent properties of adamantane derivatives suggest their potential in this area. The high thermal stability and rigid structure of the adamantane cage could contribute to the development of thermosets with enhanced heat resistance and mechanical strength. Adamantane-containing compounds have been explored in the synthesis of polymers with improved dielectric properties and thermal stability, which are desirable characteristics for thermosetting materials used in microelectronics and other high-performance applications.

Building Blocks for Advanced Materials

The unique geometry and functional group of this compound make it an attractive building block for the synthesis of complex and highly ordered macromolecular structures.

In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), materials with high thermal stability and good film-forming properties are essential. Adamantane derivatives have been incorporated into host materials for OLEDs to enhance these very properties. The bulky adamantane group can prevent close packing of molecules, thereby reducing aggregation-induced quenching of luminescence and improving the efficiency and lifetime of the device. rsc.org For example, integrating a bulky adamantane unit into a carbazole-based host material for thermally activated delayed fluorescence (TADF) OLEDs resulted in superior thermal stability and device efficiency. rsc.org While the specific use of this compound in the emissive or host layers of OLEDs is not directly reported, its structural features align with the requirements for high-performance OLED materials. The carbamate group could also be functionalized to tune the electronic properties of the material.

Table 2: Adamantane Derivatives in OLED Host Materials

| Host Material | Key Feature | Impact on OLED Performance |

|---|---|---|

| Adamantane-integrated 9-phenyl-9H-3,9′-bicarbazole | Increased molecular weight and thermal stability | High external quantum efficiency (>13%) and improved reproducibility rsc.org |

| Adamantane-substituted acridine donor | Suppression of geometry relaxation in the excited state | High external quantum efficiency (~29%) |

Precursors for Polyurethane Materials

A significant area of interest for this compound is its potential as a precursor for the synthesis of non-isocyanate polyurethanes (NIPUs). Traditional polyurethane synthesis involves the use of highly toxic isocyanates. The development of isocyanate-free routes is a major goal in green polymer chemistry. One promising alternative involves the reaction of carbamates with alcohols or amines.

The thermal decomposition of carbamates can yield isocyanates in situ, which can then react to form polyurethanes. This process, known as thermal decarboxylation of carbamates, offers a safer pathway to polyurethane production. rsc.org While specific studies detailing the use of this compound in this process are not extensively covered, the general principle of utilizing carbamates as isocyanate precursors is well-established. researchgate.netresearchgate.net The bulky adamantyl group in this compound could influence the reactivity of the carbamate and the properties of the resulting polyurethane, potentially leading to materials with enhanced thermal stability and unique mechanical properties. Research into non-isocyanate polyurethane foams has demonstrated the feasibility of using carbamate-derived monomers to create both rigid and flexible foams with tunable glass transition temperatures. rsc.org

Intermediates in Chemical and Paint Industries

While specific, large-scale industrial applications of this compound as a primary intermediate are not extensively documented, the broader classes of compounds to which it belongs—carbamates and adamantane derivatives—play significant roles in the chemical and paint industries. Organic carbamates, in general, serve as crucial starting materials, intermediates, and solvents in these sectors. acs.org

The adamantane moiety is known to enhance the performance of polymers and coatings. Its incorporation can improve thermal stability, durability, and resistance to environmental factors. This suggests the potential for this compound to serve as a valuable precursor for high-performance materials.

Precursor to Adamantyl-Containing Polymers and Resins:

This compound can be considered a precursor for introducing the adamantyl group into various polymer backbones. The carbamate functional group can undergo various chemical transformations to yield monomers suitable for polymerization.

One potential pathway is the conversion of this compound to 1-Adamantyl isocyanate. Isocyanates are key building blocks for polyurethanes, a versatile class of polymers with widespread applications in coatings, foams, adhesives, and elastomers. ethernet.edu.et The synthesis of 1-Adamantyl isocyanate allows for the subsequent reaction with polyols to form adamantane-containing polyurethanes. The bulky and rigid adamantyl groups in the polymer structure would likely enhance the material's hardness, thermal stability, and resistance to degradation.

Furthermore, the amine group in the carbamate can be utilized after appropriate chemical modification. For instance, the reaction of carbamates with epoxides is an area of exploration for creating novel coating materials. digitellinc.com Although less common than traditional epoxy-amine curing systems, this reaction could lead to the development of hybrid resins with the combined benefits of polyurethane and epoxy chemistries. google.com

Role in Specialty Coatings and Paints:

In the paint and coatings industry, durability and resistance to environmental factors are paramount. Adamantane-containing polymers have shown promise in the formulation of high-performance coatings. The incorporation of the adamantyl group can lead to coatings with improved scratch resistance, hydrophobicity (water repellency), and UV stability.

While direct use of this compound in paint formulations is not common, its derivatives could be employed as monomers or additives. For example, adamantyl-functionalized resins can be formulated into clearcoats for automotive applications, offering superior protection against environmental etch and scratches. google.com

Research Findings on Related Adamantane Derivatives:

Research into adamantane-containing materials provides insight into the potential applications of this compound as an intermediate. Studies have shown that adamantane-based epoxy resins exhibit excellent heat resistance, electrical properties, and mechanical strength. Although these are often synthesized from other adamantane precursors, the findings highlight the desirable properties that the adamantane cage imparts.

The table below summarizes the potential applications of this compound as an intermediate and the imparted properties based on the characteristics of adamantane-containing materials.

| Potential Application as Intermediate | Resulting Material | Key Imparted Properties |

| Synthesis of 1-Adamantyl isocyanate | Adamantane-containing Polyurethanes | Enhanced thermal stability, hardness, chemical resistance |

| Monomer for specialty polymers | Adamantyl-functionalized resins | Improved durability, hydrophobicity, scratch resistance |

| Component in hybrid resin systems | Epoxy-carbamate resins | Combination of polyurethane and epoxy properties |

Catalytic Applications of Adamantane Containing Scaffolds

Zinc-Catalyzed Carbamate (B1207046) Synthesis

Zinc-based catalysts have emerged as effective and inexpensive options for the synthesis of carbamates. Research has demonstrated that various zinc salts can catalyze the formation of carbamates from amines, carbon dioxide, and other reagents. nih.govresearchgate.net For instance, zinc acetate (B1210297) (Zn(OAc)₂) has been identified as a particularly effective catalyst for the direct synthesis of carbamates from aromatic amines, CO₂, and silicate (B1173343) esters. nih.govresearchgate.net The catalytic performance of Zn(OAc)₂ can be further enhanced by the addition of an N-donor ligand like 1,10-phenanthroline. nih.gov

Another protocol employs zinc chloride (ZnCl₂) as a catalyst for synthesizing carbamates from carbamoyl (B1232498) chlorides and a range of aromatic and aliphatic alcohols. nih.govsemanticscholar.org This method has proven to be chemoselective, leaving other functional groups such as nitro, keto, and halides unaffected. nih.gov The process is scalable and has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine, which contains a carbamate moiety. nih.govsemanticscholar.org